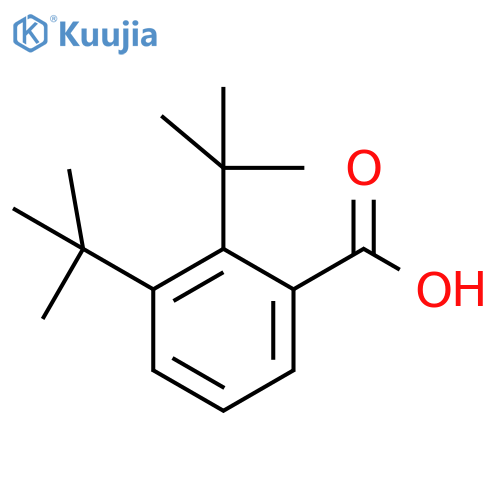Cas no 1261673-47-5 (2,3-Di-tert-butylbenzoic acid)

2,3-Di-tert-butylbenzoic acid structure
商品名:2,3-Di-tert-butylbenzoic acid
CAS番号:1261673-47-5
MF:C15H22O2
メガワット:234.333984851837
CID:4949324
2,3-Di-tert-butylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Di-tert-butylbenzoic acid
- 2,3-ditert-butylbenzoic acid
-
- インチ: 1S/C15H22O2/c1-14(2,3)11-9-7-8-10(13(16)17)12(11)15(4,5)6/h7-9H,1-6H3,(H,16,17)
- InChIKey: BXSHAIASGAPXAC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC(=C1C(C)(C)C)C(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 37.3
2,3-Di-tert-butylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015700-500mg |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A015015700-1g |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Alichem | A015015700-250mg |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 250mg |
$494.40 | 2023-09-03 |
2,3-Di-tert-butylbenzoic acid 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
1261673-47-5 (2,3-Di-tert-butylbenzoic acid) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 55290-64-7(Dimethipin)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬